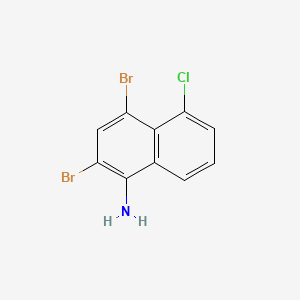

2,4-Dibromo-5-chloronaphthalen-1-amine

描述

2,4-Dibromo-5-chloronaphthalen-1-amine is a halogenated aromatic amine featuring a naphthalene backbone substituted with bromine atoms at positions 2 and 4, a chlorine atom at position 5, and an amine group at position 1. This compound is of interest in organic synthesis and materials science due to its electron-deficient aromatic system, which can influence reactivity in cross-coupling reactions or serve as a building block for pharmaceuticals and agrochemicals.

属性

分子式 |

C10H6Br2ClN |

|---|---|

分子量 |

335.42 g/mol |

IUPAC 名称 |

2,4-dibromo-5-chloronaphthalen-1-amine |

InChI |

InChI=1S/C10H6Br2ClN/c11-6-4-7(12)10(14)5-2-1-3-8(13)9(5)6/h1-4H,14H2 |

InChI 键 |

SWSIVOMJRWPSLY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)Cl)C(=CC(=C2N)Br)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-chloronaphthalen-1-amine typically involves the bromination of 5-chloronaphthalen-1-amine. One common method includes the following steps:

- Dissolve 5-chloronaphthalen-1-amine in chloroform.

- Add bromine dropwise to the solution while maintaining the temperature at 50°C.

- Allow the reaction to proceed overnight to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

2,4-Dibromo-5-chloronaphthalen-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

Oxidation Reactions: Products include nitro derivatives.

Reduction Reactions: Products include secondary amines.

科学研究应用

2,4-Dibromo-5-chloronaphthalen-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 2,4-Dibromo-5-chloronaphthalen-1-amine depends on its interaction with specific molecular targets. The presence of bromine, chlorine, and amine groups allows it to form various interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.

相似化合物的比较

Structural and Functional Group Analysis

The following table compares 2,4-Dibromo-5-chloronaphthalen-1-amine with structurally related halogenated naphthalene amines and derivatives:

Key Observations:

- Halogenation Effects : The bromine and chlorine substituents in this compound enhance electrophilicity, making it reactive in nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. In contrast, the benzoxazole derivative () introduces a heterocyclic ring, improving thermal stability but reducing solubility in polar solvents.

- Saturation vs. Aromaticity : The partially saturated tetrahydronaphthalene derivative () exhibits increased conformational flexibility, which may enhance binding to biological targets compared to rigid naphthalenes.

- Alkyl vs. Aryl Substituents : The ethyl and dimethylamine groups in increase hydrophobicity, favoring applications in polymer matrices or catalysis.

Physicochemical Properties

Notes:

- The fluorine atom in may enhance bioavailability via improved membrane permeability, a trait absent in the brominated/chlorinated analogs.

生物活性

2,4-Dibromo-5-chloronaphthalen-1-amine (CAS No. 2621933-07-9) is a halogenated aromatic amine with potential biological activities that have garnered interest in various fields, including medicinal chemistry and environmental science. This compound is characterized by its unique structure, which includes two bromine atoms and one chlorine atom attached to a naphthalene ring, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H6Br2ClN |

| Molecular Weight | 335.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2621933-07-9 |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's halogenated structure enhances its interaction with DNA, potentially leading to increased cytotoxicity against malignant cells.

The proposed mechanism of action involves the formation of reactive intermediates that can bind to cellular macromolecules, leading to disruptions in cellular processes. The compound acts as a nucleophile, participating in electrophilic substitutions that may modify proteins and nucleic acids .

Environmental Impact

In addition to its biological activity, this compound has been studied for its environmental implications. Halogenated compounds are known for their persistence in the environment and potential toxicity to aquatic life. Evaluations of exposure levels have shown that this compound can accumulate in soil and water systems, raising concerns about its ecological impact .

Case Study 1: Anticancer Activity

A recent study explored the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Environmental Toxicology

In an environmental assessment, soil samples contaminated with various halogenated compounds, including this compound, were analyzed for their toxicological effects on local biota. The findings suggested significant adverse effects on microbial communities and soil health, emphasizing the need for remediation strategies in contaminated sites .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dibromo-5-chloronaphthalen-1-amine, and how can their efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions, leveraging the reactivity of halogen substituents. For example, substituting bromine or chlorine atoms on the naphthalene ring with amines under controlled conditions. Optimization involves adjusting reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst use (e.g., palladium for cross-coupling). Design of Experiments (DoE) can systematically evaluate factors like stoichiometry and reaction time to maximize yield .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : , , and NMR to confirm substitution patterns and purity. Chemical shifts for aromatic protons and halogens are critical for structural validation .

- X-ray Crystallography : Resolves spatial arrangement and confirms regioselectivity in substitution reactions .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns, especially for halogen-rich compounds .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when analyzing halogenated naphthylamine derivatives?

- Methodological Answer : Contradictions often arise from dynamic molecular behavior (e.g., rotational isomers) or solvent effects. Cross-validation using complementary techniques is essential:

- Combine NMR with IR spectroscopy to detect functional groups (e.g., amine N-H stretches at ~3300 cm) .

- Use derivatization (e.g., reacting with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) to stabilize reactive amines for clearer spectral interpretation .

Q. What strategies are recommended for controlling regioselectivity in SNAr reactions of polyhalogenated naphthylamines?

- Methodological Answer : Regioselectivity depends on electronic and steric factors:

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -Br) activate specific positions for substitution. Computational modeling (DFT) predicts reactive sites based on charge distribution .

- Steric Hindrance : Bulky amines preferentially attack less hindered positions. Use kinetic studies to map substitution pathways .

Q. How does the electronic environment of this compound influence its stability under varying pH conditions?

- Methodological Answer : The amine group’s basicity and halogen electronegativity affect stability:

- Acidic Conditions : Protonation of the amine may lead to dehalogenation. Monitor via pH-dependent UV-Vis spectroscopy and LC-MS to track degradation products .

- Basic Conditions : Risk of nucleophilic displacement of halogens. Use controlled experiments in buffered solutions to identify stable pH ranges .

Methodological & Theoretical Frameworks

Q. How should factorial design be applied to optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2 factorial design evaluates variables like temperature, solvent, and catalyst loading. For example:

- Factors : Temperature (80°C vs. 120°C), solvent (DMF vs. THF), catalyst (0.5 mol% vs. 2 mol% Pd).

- Response : Yield and purity. Statistical analysis (ANOVA) identifies significant factors and interactions, enabling efficient optimization .

Q. What theoretical frameworks guide the study of electronic effects in halogenated aromatic amines?

- Theoretical Answer : Hammett substituent constants () and Frontier Molecular Orbital (FMO) theory explain reactivity trends. For SNAr reactions, the LUMO energy of the aromatic ring correlates with electrophilicity at substitution sites. Computational tools (e.g., Gaussian) model these interactions to predict reaction outcomes .

Data Analysis & Interpretation

Q. How can researchers differentiate between isomeric byproducts in the synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。